molecular formula C10H12O2 B077073 Methyl 2,6-dimethylbenzoate CAS No. 14920-81-1

Methyl 2,6-dimethylbenzoate

Cat. No. B077073
CAS RN: 14920-81-1
M. Wt: 164.2 g/mol
InChI Key: XJMULMWDHLJUKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2,6-dimethylbenzoate derivatives involves various chemical processes, including condensation reactions, and often employs dimethyl sodiomalonate or dimethyl sulfate in specific conditions to achieve the desired compound. For example, Barrett et al. (1981) described syntheses of methyl 2,4-dihydroxy-6-methylbenzoate and related derivatives through condensation reactions, highlighting a methodology for producing alkyl β-resorcylate derivatives that could be analogous to the synthesis of methyl 2,6-dimethylbenzoate (Barrett, Morris, & Barton, 1981).

Molecular Structure Analysis

The molecular structure of methyl 2,6-dimethylbenzoate and similar compounds is often determined through crystallographic studies. Ebersbach et al. (2022) discussed the crystal structures of related methyl dimethylbenzoates, revealing the presence of C—H⋯O=C bonded molecules arranged into layers, providing insight into the molecular associations within the crystal structure (Ebersbach, Seichter, & Mazik, 2022).

Chemical Reactions and Properties

An unusual chemical transformation involving the migration of a methyl group from a phenyl ring to a metal center via oxidation was observed by Acharyya et al. (2003) in the context of ruthenium and osmium mediation, which might be relevant to understanding the reactivity of methyl 2,6-dimethylbenzoate under specific conditions (Acharyya, Peng, Lee, & Bhattacharya, 2003).

Physical Properties Analysis

The physical properties of methyl 2,6-dimethylbenzoate derivatives, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. The solubility behavior of triorganotin cations synthesized from compounds related to methyl 2,6-dimethylbenzoate was extensively studied by Koten et al. (1978), highlighting the impact of molecular structure on physical properties (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).

Chemical Properties Analysis

The chemical properties of methyl 2,6-dimethylbenzoate, including its reactivity and interaction with other compounds, are key to its utilization in synthetic chemistry. For example, Selva and Tundo (2006) explored the chemoselective reactions of dimethyl carbonate with various nucleophiles, shedding light on potential pathways for functionalizing or modifying methyl 2,6-dimethylbenzoate (Selva & Tundo, 2006).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Barrett, Morris, and Barton (1981) described the syntheses of Methyl 2,6-dimethylbenzoate derivatives, highlighting methods like condensation reactions and acetylation, which are pivotal in chemical manufacturing processes (Barrett, Morris, & Barton, 1981).
    • Strong, Blubaugh, and Cavalli (1981) examined the ionization of dimethylbenzoic acids, including Methyl 2,6-dimethylbenzoate, in aqueous solutions, contributing to the understanding of their conductance and thermodynamic properties (Strong, Blubaugh, & Cavalli, 1981).
  • Physical Structure and Crystallography :

    • Ebersbach, Seichter, and Mazik (2022) investigated the crystal structures of Methyl 3,5-dimethylbenzoate, providing insights into molecular associations and bonding in the crystal state, which is vital for material science applications (Ebersbach, Seichter, & Mazik, 2022).
  • Biological and Medicinal Applications :

    • Brahmachari and Augusti (1962) explored the hypoglycemic properties of Methyl substituted procaine congeners, including 2,6-dimethylbenzoate derivatives, highlighting their potential in developing new medicinal compounds (Brahmachari & Augusti, 1962).
    • Putri et al. (2022) isolated a major compound from Phyloporon aciculare, identified as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, and demonstrated its antibacterial, anti-inflammatory, and anticancer activities, signifying its importance in drug discovery and pharmacology (Putri et al., 2022).

Safety And Hazards

The safety data sheet for Methyl 2,6-dimethylbenzoate indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .

properties

IUPAC Name

methyl 2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMULMWDHLJUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333877
Record name Methyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dimethylbenzoate

CAS RN

14920-81-1
Record name Methyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-dimethylbenzoate
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Synthesis routes and methods I

Procedure details

A solution of 10 g of 2,6-dimethylbenzoic acid in 22 g thionyl chloride was stirred at reflux temperature for 2 hours. Removal of the excess thionyl chloride afforded the crude acid chloride as a yellow oil. This intermediate was added to a stirred solution of 4 mL of methanol in 10.8 mL pyridine at 65°-70° C. After completion of the addition, the resulting mixture was stirred at room temperature for 2 hours and then poured into 75 mL ice-water. The aqueous layer was extracted with four 50-mL portions of ether and the combined organic extracts were backwashed with saturated sodium bicarbonate solution, 5% aqueous hydrochloric acid, and water. Drying and evaporation of the solvent gave a pale yellow oil which was purified by bulb-to-bulb distillation (40°-50° C., 0.5 mm Hg) to afford 9.5 g of pure 2,6-dimethylbenzoic acid, methyl ester as a colorless liquid; IR (film) 1725 cm-1 ; NMR(CDCl3) δ 2.3 (s, 6H), 3.9 (s, 3H), 7.0-7.4 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

K2CO3 (10.1 mmol, 1.5 equiv.) and dimethyl sulfate (7.4 mmol, 1.1 equiv.) were added at 25° C. to a solution of 2,6-dimethylbenzoic acid (6.7 mmol, 1 equiv.), and the mixture was stirred for 1 h. The solvent was reduced under reduced pressure, the residue was taken up in ethyl acetate (100 ml), and water (20 ml) was added. The phases were separated and the aqueous phase was extracted with ethyl acetate (2×50 ml). The combined organic phases were washed with sat. NaCl solution, dried over Na2SO4 and concentrated under reduced pressure. The crude product was used in the next stage without being purified further. Yield: quantitative
Name
Quantity
10.1 mmol
Type
reactant
Reaction Step One
Quantity
7.4 mmol
Type
reactant
Reaction Step One
Quantity
6.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of 2,6-dimethylbenzoic acid (20.2 g, 134 mmol) in dichloromethane (200 mL) is added DMF (1 mL) followed by oxalyl chloride (14 mL, 162 mmol). On completion of addition, the cold bath is removed and stirring continued for 3 h. The resulting solution is concentrated under vacuum and the residue added slowly to a cooled (0° C.) solution comprising methanol (200 mL) and triethylamine (40 mL). On completion of addition, the reaction mixture is stirred for 30 min. then poured into hydrochloric acid solution (400 mL, 2N) which is then extracted with ether. The ether extract is washed with hydrochloric acid solution (1N), sodium bicarbonate solution and brine then dried over MgSO4 and concentrated to give the title compound which is used without further purification. MS (EI) 164 (M)+.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
60
Citations
A Mugnoli, F Sancassan, M Novi… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of methyl 4-methoxy-2,6-dimethylbenzoate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 7 scripts.iucr.org
R Frański, B Gierczyk, M Zalas… - Journal of Mass …, 2018 - Wiley Online Library
Gas phase decompositions of protonated methyl benzoate and its conjugates have been studied by using electrospray ionization‐collision induced dissociation‐tandem mass …
R Cacciapaglia, L Mandolini… - Recueil des Travaux …, 1993 - Wiley Online Library
B AL 2 demethylation of 2‐(methoxycarbonyl)‐1,3‐xylylene‐18‐crown‐5 by benzenemethanethiolate anion in dimethylformamide (+ 1.6M water) at 35C is significantly promoted …
Number of citations: 5 onlinelibrary.wiley.com
HL Goering, T Rubin, MS Newman - Journal of the American …, 1954 - ACS Publications
The rates of saponification for a series of methyl 4-substituted-2, 6-dimethylbenzoates in 60% dioxane-40% water solution in the 82-174 temperature range have been measured. These …
Number of citations: 57 pubs.acs.org
JD Hepworth, DA Ibbitson, AJ Williams… - Journal of the Chemical …, 1972 - pubs.rsc.org
Apparent dipole moments in benzene of the methyl esters of 2-methyl-, 2,6-dimethyl-, 2-trifluoromethyl-, and 2,6-bistrifluoromethyl-benzoic acid have been determined. The moments of …
Number of citations: 2 pubs.rsc.org
MS Newman, AL Leegwater - Journal of the American Chemical …, 1968 - ACS Publications
Therates of alkaline hydrolysis of methyl 6-methyl-2-benzoylbenzoate, methyl 6-methyl-2-acetylbenzoate, methyl 6-chloro-2-benzoylbenzoate, methyl 6-chloro-2-acetylbenzoate, and …
Number of citations: 25 pubs.acs.org
RE Kinney, LA Hamilton - Journal of the American Chemical …, 1954 - ACS Publications
«-Butylbenzene, when treated with aluminum chloride at 100 forms benzene and di-«-butylbenzene. The recovered di-«-butylbenzene fraction yields «-butylbenzene as the only …
Number of citations: 17 pubs.acs.org
ML Bender, MC Chen - Journal of the American Chemical Society, 1963 - ACS Publications
The kinetics of hydrolysis of four methyl 4-substituted-2, 6-dimethylbenzoates in 9.70 M sulfuric acid were determined. Electron-donating 4-substituents accelerate the hydrolysis. The …
Number of citations: 29 pubs.acs.org
R Reed Jr - Journal of the American Chemical Society, 1955 - ACS Publications
OH R= an aryloxy group R'= 1-pyrrolidyl, 1-piperidyl or 4-morpholinyl Twenty-one of these compounds were synthesized by slow addition of the intermediate epoxide to the amine at …
Number of citations: 5 pubs.acs.org
M Maccagno, A Mele, R Musio, G Petrillo, F Sancassan… - Arkivoc, 2009 - academia.edu
17 O NMR Substituent Chemical Shift (SCS) values on the carbonyl and methoxy oxygens in methyl 2, 6-dimethyl-4-X-benzoates 2’have been measured in acetonitrile-d3 and …
Number of citations: 8 www.academia.edu

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